2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine ring, a brominated benzylidene group, and an acetamide moiety, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Benzylidene Formation: The benzylidene group is introduced through a condensation reaction between the brominated aromatic aldehyde and the thiazolidine derivative.
Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the benzylidene group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring and the acetamide moiety.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazolidine ring and benzylidene group.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzylidene group are key functional groups that interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-N-isopropylbenzamide: Shares the brominated benzylidene group but differs in the acetamide moiety.
2-Bromo-3-methylpropiophenone: Similar in having a brominated aromatic ring but lacks the thiazolidine and acetamide groups.
Uniqueness
2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-13(2)29-18-8-7-15(10-17(18)23)11-19-21(27)25(22(28)30-19)12-20(26)24-16-6-4-5-14(3)9-16/h4-11,13H,12H2,1-3H3,(H,24,26)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZKOQWNJBQEL-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)Br)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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